REACTION_CXSMILES
|
C(O)(=O)C.[CH3:5][C:6](=O)[CH2:7][CH2:8][C:9](=O)[CH3:10].[Br:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[NH2:17].C(OCC)(=O)C>C1(C)C=CC=CC=1.O.O.O.C([O-])(=O)C.[Na+]>[Br:13][C:14]1[CH:15]=[C:16]([N:17]2[C:9]([CH3:10])=[CH:8][CH:7]=[C:6]2[CH3:5])[CH:18]=[CH:19][C:20]=1[O:21][CH3:22] |f:5.6.7.8.9|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CC(CCC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
70 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h in a flask
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the solution was washed with 25 mL
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give brown crystals
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 20 mL of warm hexane
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1OC)N1C(=CC=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.17 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |